molecular formula C8H9N3O5 B098666 2-(2,6-Dinitrophenylamino)ethanol CAS No. 16242-42-5

2-(2,6-Dinitrophenylamino)ethanol

Cat. No. B098666
CAS RN: 16242-42-5
M. Wt: 227.17 g/mol
InChI Key: UIVZLKQKTUZDSE-UHFFFAOYSA-N
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Description

“2-(2,6-Dinitrophenylamino)ethanol” is a chemical compound with the molecular formula C8H9N3O5 and a molecular weight of 227.17 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dinitrophenylamino)ethanol” consists of an ethanol group attached to a 2,6-dinitrophenylamino group .

properties

IUPAC Name

2-(2,6-dinitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-5-4-9-8-6(10(13)14)2-1-3-7(8)11(15)16/h1-3,9,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVZLKQKTUZDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633365
Record name 2-(2,6-Dinitroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dinitrophenylamino)ethanol

CAS RN

16242-42-5
Record name 2-(2,6-Dinitroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25 g (0.123 mol) of 1-chloro-2,6-dinitrobenzene are placed in a three-necked, round-bottomed flask containing 180 ml of ethanol. The reaction mixture is heated to 70° C., 22.3 g (0.365 mol) of ethanolamine are added dropwise over 15 minutes and the mixture is left stirring at this temperature for 30 minutes. The temperature of the reaction mixture is left to return to room temperature and 1 liter of water is then added. The product crystallizes, is sucked dry, is washed with water and is dried. There are obtained 25 g of product which is used as is in the following stage.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of ethanol amine (5.96 mL, 49.4 mmol) and 2-chloro-1,3-dinitrobenzene (5.00 g, 24.7 mmol) in tetrahydrofuran (50 mL) was stirred at room temperature for 2 h. The reaction mixture was diluted with ethyl acetate, washed with aqueous sodium hydrogen carbonate and brine, dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound as a brown solid (5.54 g, 24.4 mmol, 99%).
Quantity
5.96 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

0.05 mol (10.125 g) of 2,6-dinitrochlorobenzene is added gradually, whilst stirring, to 25 ml of ethanolamine, the reaction medium being cooled so that the temperature does not exceed 50° C. The reaction medium is poured into 100 ml of iced water. The expected product precipitates. It is filtered off, washed with water and recrystallised from ethanol. After drying in vacuo, it melts at 100° C.
Quantity
10.125 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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